molecular formula C11H19NO4S B8665934 2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate CAS No. 820972-41-6

2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate

Cat. No.: B8665934
CAS No.: 820972-41-6
M. Wt: 261.34 g/mol
InChI Key: ZFUKOGPYAZAKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Methanesulfonyl)amino]cyclohexyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

820972-41-6

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

[2-(methanesulfonamido)cyclohexyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO4S/c1-8(2)11(13)16-10-7-5-4-6-9(10)12-17(3,14)15/h9-10,12H,1,4-7H2,2-3H3

InChI Key

ZFUKOGPYAZAKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCCC1NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of 108 g of 1,2-epoxycyclohexane, 95.1 g of methanesulfonamide, 11.2 g of t-butoxypotassium, and 1,000 g of tetrahydrofuran was heated under reflux for 100 hours. The reaction solution was neutralized with hydrochloric acid and then subjected to conventional aqueous work-up. Purification by column chromatography yielded an alcohol compound, 2-[(methylsulfonyl)amino]cyclohexanol. In a nitrogen atmosphere, the alcohol compound was combined with 111 g of triethylamine and 2,000 g of acetonitrile, to which 105 g of methacryloyl chloride was added dropwise at −20° C. The mixture was gradually warmed to room temperature and then stirred for 10 hours. The reaction mixture was subjected to conventional aqueous work-up and purified by column chromatography, obtaining 165 g of 2-[(methylsulfonyl)amino]-cyclohexyl methacrylate. The yield was 63% based on the methanesulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.